sec-Butylcyclohexane
Overview
Description
sec-Butylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a cycloalkane with a secondary butyl group attached to the cyclohexane ring. This compound is known for its structural simplicity and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: sec-Butylcyclohexane can be synthesized through several methods. One common method involves the alkylation of cyclohexane with sec-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic hydrogenation of sec-butylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: sec-Butylcyclohexane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sec-butylcyclohexanol using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like sec-butylcyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: sec-Butylcyclohexanol.
Reduction: More saturated hydrocarbons.
Substitution: sec-Butylcyclohexyl chloride or bromide.
Scientific Research Applications
sec-Butylcyclohexane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants.
Mechanism of Action
The mechanism of action of sec-butylcyclohexane in chemical reactions involves the interaction of its cyclohexane ring and the sec-butyl group with various reagents. For example, in oxidation reactions, the sec-butyl group is typically the site of attack by oxidizing agents, leading to the formation of alcohols or other oxidized products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
n-Butylcyclohexane: Differs in the position of the butyl group, which is attached to a primary carbon.
tert-Butylcyclohexane: Has a tertiary butyl group attached to the cyclohexane ring.
Isobutylcyclohexane: Features an isobutyl group instead of a sec-butyl group.
Uniqueness: sec-Butylcyclohexane is unique due to the secondary nature of the butyl group, which influences its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its isomers.
Properties
IUPAC Name |
butan-2-ylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYARKOMFKRPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871939 | |
Record name | sec-Butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | sec-Butylcyclohexane | |
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CAS No. |
7058-01-7, 26967-64-6 | |
Record name | sec-Butylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7058-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | sec-Butylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007058017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, methylpropyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026967646 | |
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Record name | sec-Butylcyclohexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73718 | |
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Record name | sec-Butylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871939 | |
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Record name | sec-butylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.584 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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